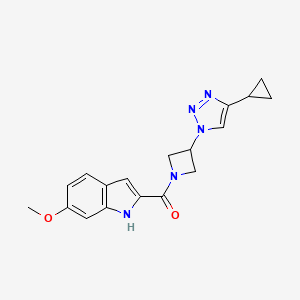

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-25-14-5-4-12-6-16(19-15(12)7-14)18(24)22-8-13(9-22)23-10-17(20-21-23)11-2-3-11/h4-7,10-11,13,19H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSQMNVHWBAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone, also known as 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-6-methoxy-1H-indole, primarily targets the Von Hippel-Lindau (VHL) protein. The VHL protein plays a crucial role in cellular response to hypoxia, which is a condition where the body or a region of the body is deprived of adequate oxygen supply.

Mode of Action

The compound interacts with the VHL protein, inhibiting its function. This inhibition disrupts the normal cellular response to hypoxia, leading to various downstream effects.

Biochemical Pathways

The inhibition of the VHL protein by the compound affects the hypoxia-inducible factor (HIF) pathway. Under normal oxygen conditions, VHL promotes the degradation of HIF. When VHL is inhibited, HIF is stabilized and can induce the expression of various genes that promote adaptation to hypoxic conditions.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced wound healing, reduced scarring, and enhanced angiogenesis or arteriogenesis. Additionally, the compound has potential therapeutic applications for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure combining a triazole ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 313.36 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives containing triazole and indole structures exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study involving structurally related triazole derivatives demonstrated that they could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase. This was attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The presence of the triazole ring is often associated with antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against a range of bacterial strains.

Case Study:

In vitro testing revealed that triazole-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve interference with bacterial cell wall synthesis .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it can effectively reduce tumor growth.

- Disruption of Microbial Metabolism : Its antimicrobial effects may stem from disrupting metabolic processes essential for bacterial survival.

Table 1: Summary of Biological Activities

| Activity Type | Model System | Effect | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Induces apoptosis | |

| Antimicrobial | E. coli, S. aureus | Inhibits growth | |

| Enzyme Inhibition | CDK Enzymes | Prevents phosphorylation |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

Absorption and Distribution

The compound's lipophilicity suggests good absorption characteristics; however, specific studies on its bioavailability are required.

Metabolism

Preliminary data indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

Excretion

Further research is needed to elucidate the excretion pathways and half-life of the compound in vivo.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step reactions that include the formation of the triazole ring and the azetidine moiety. The process often utilizes click chemistry techniques for efficient coupling reactions:

General Synthetic Route:

- Formation of Triazole: A cyclopropyl-substituted azide is reacted with an alkyne to form the triazole ring via a copper-catalyzed azide–alkyne cycloaddition.

- Azetidine Formation: The triazole intermediate is then reacted with suitable amines to form the azetidine structure.

- Final Coupling: The indole derivative is coupled with the azetidine using appropriate coupling agents to yield the final product.

Antimicrobial Activity

Research has indicated that compounds containing triazole and indole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Study on Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their antibacterial efficacy using agar diffusion methods. The results demonstrated that modifications to the cyclopropyl group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values as low as 4 µg/mL .

Evaluation of Anticancer Activity

Another study focused on assessing the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Triazole-Cyclopropyl Motifs

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate ():

- Key Differences: Replaces the azetidine-indole methanone group with a pyridine-ester moiety.

- Biological Relevance : Pyridine-triazole derivatives are intermediates in synthesizing ligands for coordination chemistry or antimicrobial agents. The ester group may enhance solubility but reduce membrane permeability compared to the azetidine-indole system .

Antitumor Triazole Derivatives

Compounds from , such as 1,3,4-thiadiazole (9b) and thiazole (12a) derivatives , exhibit potent antitumor activity:

- 9b: IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma).

- 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer).

Comparison with Target Compound :

- The target’s 6-methoxyindole may enhance DNA intercalation or topoisomerase inhibition, similar to indole-based chemotherapeutics. However, the azetidine-triazole group introduces steric and electronic differences that could modulate binding affinity compared to thiadiazole/thiazole systems .

Indole-Containing Analogues

The compound [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () shares an indole scaffold but differs in substitution:

- Indole-3-yl vs. Indole-2-yl : Positional isomerism affects electronic distribution; 2-substituted indoles may exhibit stronger π-π stacking with aromatic residues in enzyme active sites.

- Dihydropyrazole vs. Azetidine : The saturated pyrazole ring in may confer greater flexibility but lower metabolic stability compared to the rigid azetidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.